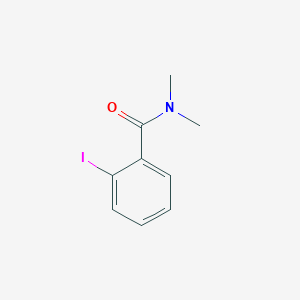

2-Iodo-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Iodo-N,N-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone.

Applications De Recherche Scientifique

Reactions with Nucleophilic Reagents

- Study : Reactions of the Iodomethylate of N, N-Dimethylthiobenzamide with Nucleophilic Reagents (Mukaiyama et al., 1965)

- Findings : Investigated reactions of iodomethylate derivatives of N,N-dimethylthiobenzamide with various nucleophilic reagents, leading to a variety of compounds including heterocyclic structures.

Synthesis and Spectral Properties

- Study : Synthesis of Derivatives of [I-131] Phenylalkylamines for Brain Mapping (Sintas & Vitale, 1998)

- Findings : Describes the synthesis of radioiodinated phenylalkylamines, including derivatives of 2-Iodo-N,N-dimethylphenethylamine, for potential application in brain mapping using SPECT technology.

Synthesis and Optimization

- Study : Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (Zhang Zho, 2014)

- Findings : Explored the synthesis process for 2-Amino-5-chloro-N,3-dimethylbenzamide, focusing on optimizing reaction conditions for better yield and purity.

Catalytic Applications

- Study : [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic Acid as a Highly Reactive and Easily Separable Catalyst for the Oxidative Cleavage of Tetrahydrofuran-2-methanols to γ-Lactones (Yakura et al., 2018)

- Findings : Developed a new catalyst based on a related compound for efficient oxidative cleavage in organic synthesis, demonstrating higher reactivity and easier separation compared to previous catalysts like 2-iodo-N-isopropylbenzamide.

Rotational Barriers and NMR Studies

- Study : Studies in Nuclear Magnetic Resonance—IX. Rotational Barriers in Substituted N,N-Dimethylbenzamides (Jackman et al., 1969)

- Findings : Investigated the barriers to rotation in N,N-dimethylbenzamides and their correlation with substituent constants, providing insights into molecular dynamics and structure.

Hydration and Infrared Spectral Study

- Study : Infrared Spectral Study of Hydration of N,N-Dimethylbenzamide in Dioxane-Water Mixtures (Kobayashi & Matsushita, 1990)

- Findings : Explored the molecular structure of hydrated N,N-dimethylbenzamide using infrared absorption spectra, revealing insights into hydration states and equilibrium constants at ambient temperature.

Metabolism and Demethylation

- Study : The Microsomal Demethylation of N,N-Dimethylbenzamides (Constantino et al., 1992)

- Findings : Analyzed the metabolism of N,N-dimethylbenzamides in rat liver microsomes, providing insights into the mechanisms of N-hydroxymethylation and subsequent demethylation processes.

Mécanisme D'action

Mode of Action

It’s known that benzamides can act as inhibitors for certain enzymes, and the iodine atom in 2-iodo-n,n-dimethylbenzamide could potentially enhance these inhibitory effects .

Pharmacokinetics

The presence of the iodine atom and the N,N-dimethyl groups could potentially affect its pharmacokinetic properties, but specific studies on this compound are lacking .

Propriétés

IUPAC Name |

2-iodo-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJKCLMUVWTDKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)

![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)

![1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione](/img/structure/B2551173.png)

![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)